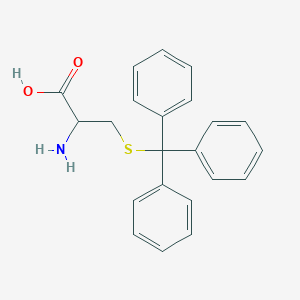

h-d-cys(trt)-oh

Vue d'ensemble

Description

Cystéine tritylique : est un composé qui présente un groupe trityle (triphénylméthyle) attaché à l'atome de soufre de la cystéine. Le groupe trityle est un groupe protecteur courant en synthèse organique, en particulier en chimie peptidique, en raison de sa stabilité et de sa facilité d'élimination dans des conditions douces . La cystéine tritylique est largement utilisée dans la synthèse de peptides et de protéines, où elle sert à protéger le groupe thiol des résidus cystéine lors de diverses réactions chimiques .

Applications De Recherche Scientifique

Chemistry: Trityl cysteine is extensively used in peptide synthesis as a protecting group for cysteine residues. It allows for the selective protection and deprotection of thiol groups, facilitating the synthesis of complex peptides and proteins .

Biology: In biological research, trityl cysteine is used to study the role of cysteine residues in protein structure and function. It is also employed in the development of cysteine-based probes and sensors for detecting thiol-containing biomolecules .

Medicine: Trityl cysteine derivatives have shown potential as therapeutic agents due to their ability to modulate redox states and protect against oxidative stress. They are being investigated for their use in treating diseases related to oxidative damage .

Industry: In the pharmaceutical and biotechnology industries, trityl cysteine is used in the production of peptide-based drugs and biologics. It is also utilized in the development of diagnostic assays and biosensors .

Mécanisme D'action

Target of Action

S-Trityl-D-Cysteine (STLC) primarily targets the human mitotic kinesin Eg5 . Eg5 is a motor protein involved in the formation of the bipolar spindle, a structure that separates chromosomes during cell division . Inhibition of Eg5 can lead to cell cycle arrest and apoptosis, making it a promising target for cancer chemotherapy .

Mode of Action

STLC acts as a potent allosteric inhibitor of Eg5 . It binds to an allosteric pocket formed by loop L5 of Eg5, leading to inhibition of the protein’s ATPase activity . This interaction disrupts the normal function of Eg5, preventing the formation of the bipolar spindle and inducing mitotic arrest .

Biochemical Pathways

The inhibition of Eg5 by STLC affects the mitotic spindle assembly pathway . This disruption leads to the collapse of the mitotic spindle, preventing the proper segregation of chromosomes during cell division . The resulting mitotic arrest can trigger apoptosis, leading to cell death .

Result of Action

The primary result of STLC’s action is the induction of mitotic arrest, which can lead to apoptosis and cell death . This makes STLC a potent antitumor agent, as it can effectively halt the proliferation of cancer cells .

Analyse Biochimique

Biochemical Properties

S-Trityl-D-Cysteine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it targets the catalytic domain of Eg5 and inhibits Eg5 basal and microtubule-activated ATPase activity . The compound’s interaction with these biomolecules is essential for its function and contributes to its biochemical properties .

Cellular Effects

S-Trityl-D-Cysteine has significant effects on various types of cells and cellular processes. It does not prevent cell cycle progression at the S or G2 phases but inhibits both separation of the duplicated centrosomes and bipolar spindle formation, thereby blocking cells specifically in the M phase of the cell cycle with monoastral spindles . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of S-Trityl-D-Cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a tight-binding inhibitor, with an estimation of Ki,app <150 nM at 300 mM NaCl and 600 nM at 25 mM KCl . It binds more tightly than monastrol because it has both an 8-fold faster association rate and 1/4-fold slower release rate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of S-Trityl-D-Cysteine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

S-Trityl-D-Cysteine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available in the literature.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la cystéine tritylique implique généralement la réaction de la cystéine avec le chlorure de trityle en présence d'une base telle que la pyridine ou la triéthylamine . La réaction se déroule dans des conditions douces, généralement à température ambiante, et aboutit à la formation de cystéine tritylique avec un rendement élevé. Le schéma réactionnel général est le suivant :

Cysteine+Trityl Chloride→Trityl Cysteine+HCl

Méthodes de production industrielle : Dans les milieux industriels, la production de cystéine tritylique suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation d'équipements de synthèse automatisés et de réacteurs à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : La cystéine tritylique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol de la cystéine tritylique peut être oxydé pour former des disulfures ou des acides sulfoniques.

Réduction : Le groupe trityle peut être éliminé dans des conditions réductrices, telles qu'un traitement avec de l'hydrure de lithium et d'aluminium (LiAlH4) ou du borohydrure de sodium (NaBH4).

Substitution : Le groupe trityle peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène (H2O2), iode (I2), ou d'autres agents oxydants.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4), ou d'autres agents réducteurs.

Substitution : Nucléophiles tels que des amines, des thiols ou des alcools.

Principaux produits :

Oxydation : Disulfures, acides sulfoniques.

Réduction : Cystéine libre, alcool tritylique.

Substitution : Divers dérivés cystéine substitués.

Applications de la recherche scientifique

Chimie : La cystéine tritylique est largement utilisée en synthèse peptidique comme groupe protecteur pour les résidus cystéine. Elle permet la protection et la déprotection sélective des groupes thiol, facilitant ainsi la synthèse de peptides et de protéines complexes .

Biologie : En recherche biologique, la cystéine tritylique est utilisée pour étudier le rôle des résidus cystéine dans la structure et la fonction des protéines. Elle est également utilisée dans le développement de sondes et de capteurs à base de cystéine pour détecter les biomolécules contenant des thiols .

Médecine : Les dérivés de la cystéine tritylique ont montré un potentiel comme agents thérapeutiques en raison de leur capacité à moduler les états redox et à protéger contre le stress oxydatif. Ils sont étudiés pour leur utilisation dans le traitement de maladies liées aux dommages oxydatifs .

Industrie : Dans les industries pharmaceutique et biotechnologique, la cystéine tritylique est utilisée dans la production de médicaments et de produits biologiques à base de peptides. Elle est également utilisée dans le développement de tests diagnostiques et de biosenseurs .

Mécanisme d'action

Le mécanisme d'action de la cystéine tritylique implique principalement la protection du groupe thiol des résidus cystéine. Le groupe trityle forme une liaison covalente stable avec l'atome de soufre, empêchant ainsi les réactions indésirables lors de la synthèse chimique. Le groupe trityle peut être éliminé sélectivement dans des conditions douces acides ou réductrices, ce qui permet la libération contrôlée du groupe thiol libre .

Comparaison Avec Des Composés Similaires

Composés similaires :

Cystéine benzylique : Un autre groupe protecteur pour la cystéine, mais moins stable en conditions acides.

Acétyl cystéine : Utilisée comme agent mucolytique et antioxydant, mais pas couramment utilisée comme groupe protecteur en synthèse peptidique.

Fmoc cystéine : Utilisée en synthèse peptidique en phase solide, mais nécessite des conditions de déprotection différentes de celles de la cystéine tritylique.

Unicité : La cystéine tritylique est unique en raison de sa grande stabilité et de sa facilité d'élimination dans des conditions douces. Cela la rend particulièrement utile dans la synthèse de peptides et de protéines complexes, où la protection et la déprotection sélectives des résidus cystéine sont cruciales .

Propriétés

IUPAC Name |

2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870994 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-09-4, 25840-82-8, 2799-07-7 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.